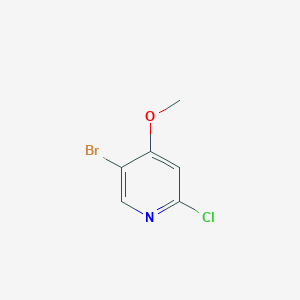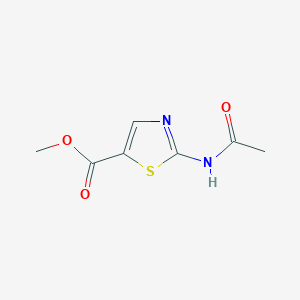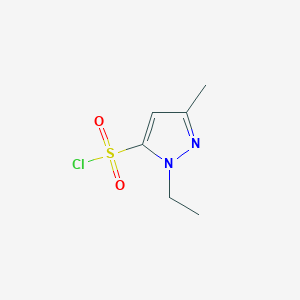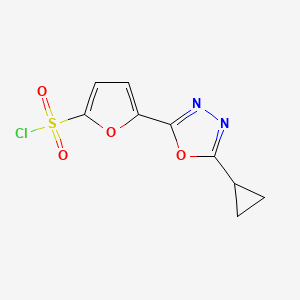
6-Bromoquinoline hydrochloride
Overview
Description
6-Bromoquinoline hydrochloride is used as a fine chemical and pharmaceutical intermediate . It is often used as a coupling reagent .
Molecular Structure Analysis
The molecular formula of 6-Bromoquinoline hydrochloride is C9H7BrClN . Its average mass is 244.516 Da and its monoisotopic mass is 242.945038 Da .Physical And Chemical Properties Analysis
6-Bromoquinoline hydrochloride is a solid at room temperature . It is soluble in acetone, acetonitrile, dichloromethane, ethyl acetate, and THF .Scientific Research Applications
Antimicrobial Agent Development
6-Bromoquinoline hydrochloride shows promise in the development of new antimicrobial agents. Its structure allows for the synthesis of derivatives that can be potent against various Gram-positive and Gram-negative microbial species. The antimicrobial activity is influenced by substitutions on the heterocyclic pyridine ring, making it a valuable scaffold for drug discovery .
Anticancer Research
Quinoline derivatives, including those derived from 6-Bromoquinoline hydrochloride, have been studied for their antiproliferative activity against cancer cells. Some compounds have shown potent activity, with IC50 values comparable to standard chemotherapy agents, indicating potential use in cancer treatment .
Chemical Synthesis
In chemical synthesis, 6-Bromoquinoline hydrochloride serves as an intermediate for coupling reactions. It’s used to create complex molecules, which can have applications ranging from material science to pharmaceuticals .
Material Science
The compound’s reactivity makes it suitable for creating materials with specific properties. Scientists in material science research can utilize 6-Bromoquinoline hydrochloride to synthesize novel materials with potential applications in electronics and nanotechnology .
Chromatography
In chromatographic applications, 6-Bromoquinoline hydrochloride can be used as a standard or a reagent due to its well-defined properties. It helps in the analysis and separation of substances in complex mixtures .
Analytical Chemistry
As an analytical reagent, 6-Bromoquinoline hydrochloride is employed in various analytical chemistry techniques to quantify or identify other compounds or to study reaction mechanisms .
Life Science Research
In life sciences, 6-Bromoquinoline hydrochloride is used in the study of biological processes and as a building block for more complex bioactive molecules. Its role in synthesizing ligands for biological receptors is particularly noteworthy .
Pharmaceutical Intermediates
The compound is utilized as an intermediate in the synthesis of a wide range of pharmaceuticals. Its versatility in forming various derivatives makes it a valuable asset in drug design and development .
Mechanism of Action
Target of Action
It is known that quinoline derivatives, which include 6-bromoquinoline hydrochloride, often interact with various enzymes and receptors in the body .
Mode of Action
Quinoline derivatives are generally known to interact with their targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .
Biochemical Pathways
Quinoline derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific molecular structure and the targets they interact with .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability, which is the proportion of the drug that enters the circulation and is able to have an active effect .
Result of Action
The effects would depend on the specific targets and pathways it affects .
Action Environment
The action, efficacy, and stability of 6-Bromoquinoline hydrochloride can be influenced by various environmental factors. These can include factors such as temperature, pH, and the presence of other molecules. For instance, it is recommended that 6-Bromoquinoline hydrochloride be stored in an inert atmosphere at room temperature .
Safety and Hazards
6-Bromoquinoline hydrochloride is classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
properties
IUPAC Name |
6-bromoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBDYPKQZYXQFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675386 | |
| Record name | 6-Bromoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoquinoline hydrochloride | |
CAS RN |
55377-26-9 | |
| Record name | Quinoline, 6-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55377-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5'-Bromo-3-methyl-[2,2']bipyridinyl](/img/structure/B1522676.png)




![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1522682.png)




